N'-hydroxy-3-indol-1-ylpropanimidamide
Description
N'-Hydroxy-3-indol-1-ylpropanimidamide is a synthetic organic compound featuring an indole core substituted with a propanimidamide group bearing a hydroxylamine moiety.
Key molecular data for closely related compounds include:
- (1E)-3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-hydroxypropanimidamide:
- (1E)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-hydroxyethanimidamide:
These analogs highlight the variability in chain length (propanimidamide vs. ethanimidamide) and substituent positioning, which influence physicochemical properties and bioactivity.
Properties
IUPAC Name |
N'-hydroxy-3-indol-1-ylpropanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-11(13-15)6-8-14-7-5-9-3-1-2-4-10(9)14/h1-5,7,15H,6,8H2,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORJIISSBWPSEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CN2CC/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound Name | Core Structure | Chain Length | Functional Groups | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|---|
| N'-Hydroxy-3-indol-1-ylpropanimidamide | Indole-1-yl | C3 | Amidoxime (-NH-O-) | ~233* | Not provided |
| (1E)-3-(1,3-Dioxo-isoindol-2-yl)-propanimidamide | Isoindole-2-yl | C3 | Amidoxime, Diketone | 233.23 | 1365988-65-3 |
| (1E)-2-(1,3-Dioxo-isoindol-2-yl)-ethanimidamide | Isoindole-2-yl | C2 | Amidoxime, Diketone | 219.20 | 197083-26-4 |
| 3-Chloro-N-phenyl-phthalimide | Phthalimide | N/A | Chlorine, Phenyl | 257.67 | Not provided |
| (S)-2-(Butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide | Indole-3-yl | C3 | Amide, Cycloheptylpropyl, Butyl | ~420† | Not provided |
*Estimated based on analog; †Estimated based on structure in .
Key Structural Differences and Implications
Core Heterocycle: The target compound and its isoindole analogs () differ in aromatic systems: indole (6-membered benzene fused to 5-membered pyrrole) vs. isoindole (benzene fused to a 5-membered lactam).
Chain Length and Functional Groups :
- The propanimidamide chain (C3) in this compound may confer greater conformational flexibility compared to the ethanimidamide (C2) analog. This could enhance interactions with biological targets, such as enzymes or receptors requiring extended binding pockets .
- The presence of the hydroxylamine (-NH-O-) group in amidoximes facilitates metal ion chelation, a property exploited in radiopharmaceuticals and antidotes for heavy metal poisoning .
Substituent Effects :
- 3-Chloro-N-phenyl-phthalimide () incorporates a chlorine atom and phenyl group, increasing lipophilicity and steric bulk. Such modifications are advantageous in polymer synthesis (e.g., polyimides) but may reduce solubility in biological systems compared to amidoxime derivatives .
- The cycloheptylpropyl and butyl groups in the indole-3-yl propanamide derivative () suggest tailored hydrophobicity for membrane penetration or receptor targeting, contrasting with the polar amidoxime group in the target compound .
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